molecular formula C19H18N2O3 B11346728 5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11346728
M. Wt: 322.4 g/mol
InChI Key: GORLFLUQCOHCDZ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxyphenyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzoyl chloride with N-methyl-N-phenylhydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    N-Pyrrolidino Etonitazene: A novel opioid with structural similarities in the phenyl groups.

Uniqueness

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure and the combination of ethoxyphenyl and phenyl groups

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-3-23-16-11-9-14(10-12-16)18-13-17(20-24-18)19(22)21(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

GORLFLUQCOHCDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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